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Compound of Interest
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Cat. No.: B15556014
Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use
of Sulfo-Cy5 azide in super-resolution microscopy, with a primary focus on Stochastic Optical
Reconstruction Microscopy (STORM). Sulfo-Cy5 azide is a water-soluble, bright, and
photostable cyanine dye functionalized with an azide group, making it an excellent probe for
bioorthogonal labeling via click chemistry.[1][2][3] Its photophysical properties are well-suited
for single-molecule localization microscopy (SMLM) techniques like STORM, enabling imaging
beyond the diffraction limit of light.[4]

Key Properties of Sulfo-Cy5 Azide

Sulfo-Cy5 azide is a sulfonated cyanine dye, which imparts high water solubility and reduces
aggregation, making it ideal for labeling biological molecules in aqueous environments.[2][3] Its
key characteristics are summarized in the table below.
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Property Value Reference
Excitation Maximum (A_abs_) ~647 nm [51[6]
Emission Maximum (A_em_) ~663 nm [5]

Molar Extinction Coefficient (g) ~250,000 cm~—tM—1 [2][6]
Molecular Weight ~833 g/mol [6]
Solubility Water, DMSO, DMF [2][6]
Reactive Group Azide (-Ns) [1]

Principle of Application in STORM

STORM relies on the stochastic activation and subsequent imaging of a sparse subset of
fluorophores in a sample, allowing their precise localization. By repeating this process over
thousands of frames, a super-resolved image is reconstructed. Sulfo-Cy5, like its analog Cy5,
can be induced to "blink" — switching between a fluorescent "on" state and a dark "off" state —
under specific imaging conditions, typically in the presence of a reducing agent in a specialized
STORM buffer.[4]

The azide group on Sulfo-Cy5 allows for its covalent attachment to a target biomolecule that
has been metabolically, enzymatically, or chemically tagged with a complementary alkyne
group (e.g., a terminal alkyne or a strained cyclooctyne). This targeted labeling is achieved
through "click chemistry," a set of highly efficient and bioorthogonal reactions.[1][7]

Experimental Workflows

Two primary click chemistry reactions are utilized for labeling with Sulfo-Cy5 azide:

o Copper(l)-Catalyzed Azide-Alkyne Cycloaddition (CUAAC): This is a highly efficient reaction
between a terminal alkyne and an azide, catalyzed by copper(l). Due to the cytotoxicity of
copper, this method is primarily used for fixed cells.[7]

 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction
that utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts spontaneously with an
azide. SPAAC is biocompatible and suitable for live-cell imaging.[1][8][9]
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Below are diagrams illustrating the experimental workflows for labeling and STORM imaging.

Labeling (Fixed Cells) Imaging

Addition of
STORM Buffer

CuAAC Reaction with
Sulfo-Cy5 Azide

Cell Fixation &
Permeabilization

Metabolic Labeling with

Alkyne-Modified Substrate STORM Imaging Image Reconstruction

Click to download full resolution via product page

Workflow for STORM imaging using CUAAC labeling.

Labeling (Live or Fixed Cells) Imaging

Metabolic Labeling with SPAAC Reaction with Addition of STORM Imagin T e
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Workflow for STORM imaging using SPAAC labeling.

Protocols
Protocol 1: Cell Preparation and Metabolic Labeling with
an Alkyne

This protocol describes the introduction of an alkyne group into cellular proteins using L-
azidohomoalanine (AHA) as a methionine surrogate. For SPAAC, an alkyne-modified substrate
like a cyclooctyne-bearing amino acid would be used.

o Cell Culture: Plate cells on high-precision glass coverslips suitable for microscopy. Allow
cells to adhere and grow to the desired confluency.

» Methionine Starvation (Optional but Recommended): Gently wash the cells with pre-warmed
PBS. Replace the normal growth medium with methionine-free medium and incubate for 30-
60 minutes.
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» Metabolic Labeling: Replace the methionine-free medium with fresh methionine-free medium
supplemented with an alkyne-containing methionine analog (e.g., L-homopropargylglycine,
HPG) at a final concentration of 25-50 uM. Incubate for 1-4 hours. The optimal concentration
and incubation time should be determined empirically for each cell type and experimental
goal.

e Wash: Wash the cells three times with pre-warmed PBS to remove the unincorporated
alkyne analog.

Protocol 2: Labeling with Sulfo-Cy5 Azide via CUAAC
(Fixed Cells)

o Fixation: Fix the cells with 3-4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room
temperature.

o Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1-
0.25% Triton X-100 in PBS for 10 minutes.

o Wash: Wash the cells three times with PBS.

o Click Reaction Cocktail Preparation: Prepare the CUAAC reaction cocktail immediately
before use. For a 100 uL reaction, mix the following in order:

[¢]

PBS (to final volume)

o

Sulfo-Cy5 azide (final concentration 1-5 puM)

o

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (final concentration 250 uM)

[¢]

Copper(ll) sulfate (CuSQOa) (final concentration 50 uM)

[¢]

Sodium ascorbate (freshly prepared) (final concentration 2.5 mM)

» Labeling: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room
temperature, protected from light.

e Wash: Wash the cells extensively with PBS to remove unreacted reagents.
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Protocol 3: Labeling with Sulfo-Cy5 Azide via SPAAC
(Live or Fixed Cells)

« Staining Solution Preparation: Prepare a solution of a strained cyclooctyne-functionalized
Sulfo-Cy5 (e.g., Sulfo-Cy5-DBCO) in a suitable buffer (e.g., HBSS for live cells, PBS for fixed
cells) at a final concentration of 1-10 pM.

» Labeling: Add the staining solution to the cells and incubate for 15-60 minutes at 37°C for
live cells or room temperature for fixed cells, protected from light. Incubation times may need
optimization.[7]

e Wash: Wash the cells three times with the appropriate buffer to remove the unbound dye.
For live-cell imaging, proceed directly to imaging. For fixed cells, you can store them in PBS
at 4°C.

Protocol 4: STORM Imaging

 STORM Buffer Preparation: A typical STORM buffer contains an oxygen scavenging system
and a thiol. A commonly used recipe is:

o

Buffer A: 10 mM Tris (pH 8.0) + 50 mM NacCl

[¢]

Buffer B: 50 mM Tris (pH 8.0) + 10 mM NaCl + 10% (w/v) glucose

[e]

GLOX Solution: 14 mg glucose oxidase + 50 pL catalase (17 mg/mL) in 200 pL Buffer A.

o

MEA Solution: 1 M B-mercaptoethylamine in 0.25 N HCI (pH adjusted to 7.5-8.5).

o

Final Imaging Buffer (prepare fresh): To 620 pL of Buffer B, add 7 uL of GLOX solution and
70 pL of 1 M MEA solution.

e Imaging:
o Mount the coverslip onto the microscope.
o Replace the PBS with the freshly prepared STORM imaging buffer.

o Use a high-power 647 nm laser to excite the Sulfo-Cy5 and induce photoswitching.
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o Alower power 405 nm laser can be used to facilitate the reactivation of the fluorophores
from the dark state.

o Acquire a time series of 10,000 to 100,000 frames with a sensitive camera (e.g., EMCCD
or sSCMOS). The exposure time should be short enough to capture single molecule
blinking events (typically 10-50 ms).

Quantitative Data

The performance of a fluorophore in STORM is critical for achieving high-resolution images.
Key parameters include the number of photons detected per switching event (which determines
localization precision) and the duty cycle (the fraction of time the fluorophore is in the ‘on'
state). While specific data for Sulfo-Cy5 azide is not extensively published, data from its close
analog, Cy5, provides a good estimate of its performance.

Typical Value (for o .
Significance in
Parameter Cyb5/Alexa Fluor Reference
STORM
647)

Higher photon count
1,000 - 6,000 leads to better

localization precision.

Photons per switching

event

. - Determines the
Localization Precision

6-30nm ultimate resolution of
(lateral) o
the final image.
Alow duty cycle is
essential to ensure
Duty Cycle 0.0001 -0.01 that only a sparse

subset of molecules

are 'on' in each frame.

Allows for the
collection of a
. . sufficient number of
Photostability High o [10]
switching events
before the dye

photobleaches.
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Sulfo-Cy5 Azide in PALM

Photoactivated Localization Microscopy (PALM) was originally developed using
photoactivatable fluorescent proteins.[11] The distinction between PALM and STORM has
become less rigid over time, and it is possible to perform PALM-like experiments with organic
dyes.[12] However, STORM is the more common and established technique for cyanine dyes
like Sulfo-Cy5.

For a PALM-like experiment with Sulfo-Cy5 azide, a photoactivatable alkyne could
theoretically be used for labeling. The principle would remain the same: stochastic activation of
a sparse population of fluorophores for localization. However, dedicated photoactivatable dyes
are generally preferred for PALM.

Troubleshooting
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Problem

Possible Cause

Suggested Solution

Low Labeling Efficiency

Inefficient metabolic

incorporation.

Optimize concentration and
incubation time of the alkyne
analog. Ensure cells are

healthy.

Incomplete click reaction.

Prepare fresh catalyst
solutions for CUAAC. Ensure
reagents are of high quality.

Optimize reaction time.

High Background
Fluorescence

Non-specific binding of the

dye.

Increase the number and
duration of wash steps after
labeling. Add a blocking step
(e.g., with BSA) before

labeling.

Autofluorescence of the

sample.

Use a lower autofluorescence
medium. Consider using a

quencher.

Poor Blinking Behavior

Suboptimal STORM buffer.

Prepare fresh imaging buffer
immediately before use.
Optimize the concentration of
the thiol (e.g., MEA). Ensure
the oxygen scavenging system

is active.

Laser power is too high or too

low.

Adjust the power of the
excitation and activation lasers
to achieve sparse, single-

molecule blinking.

Rapid Photobleaching

Aggressive imaging conditions.

Reduce laser power. Ensure
the oxygen scavenging system
in the STORM buffer is

effective.
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Conclusion

Sulfo-Cy5 azide is a versatile and powerful tool for super-resolution microscopy. Its high water
solubility, bright fluorescence, and suitability for bioorthogonal click chemistry make it an
excellent choice for labeling specific biomolecules for STORM imaging. By following the
detailed protocols and understanding the key parameters outlined in these application notes,
researchers can achieve high-quality, super-resolved images to investigate biological structures
and processes at the nanoscale.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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super-resolution-microscopy-storm]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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